molecular formula C16H13NO B1660172 (1H-Indol-3-yl)-m-tolyl-methanone CAS No. 727-95-7

(1H-Indol-3-yl)-m-tolyl-methanone

Cat. No.: B1660172
CAS No.: 727-95-7
M. Wt: 235.28
InChI Key: CZGUJSMAFZNUDH-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Core in Contemporary Organic Chemistry

The indole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in organic and medicinal chemistry. nih.govnih.gov Its unique electronic properties, arising from the electron-rich nature of the pyrrole ring, make it a versatile building block in synthesis. orientjchem.org The indole nucleus is a fundamental component of numerous natural products, including the essential amino acid tryptophan and vital biomolecules derived from it, such as the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govclockss.org This prevalence in nature underscores its biological significance and has inspired chemists to explore its derivatives for a wide range of applications. In contemporary research, indole-containing compounds are investigated for their potential as pharmaceuticals, agrochemicals, and functional materials. ikm.org.mynih.gov The ability of the indole ring to participate in various chemical transformations, particularly electrophilic substitution at the C-3 position, allows for the synthesis of a diverse array of complex molecules. orientjchem.orgnih.gov

Overview of 3-Aroylindole Motifs: Historical and Synthetic Trajectories

Among the myriad of indole derivatives, 3-aroylindoles, which feature a carbonyl group linking an aromatic ring to the C-3 position of the indole, are of significant interest. Historically, the synthesis of these compounds has been dominated by the Friedel-Crafts acylation reaction. This classic method involves the reaction of indole with an appropriate acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.govikm.org.my While effective, traditional Friedel-Crafts conditions can sometimes lead to side reactions, such as polymerization of the acid-sensitive indole ring. ikm.org.my

Over the years, significant methodological advancements have been made to overcome these challenges. Modern synthetic routes offer milder conditions and greater functional group tolerance. For instance, methods utilizing dialkylaluminum chlorides have been shown to selectively acylate indoles at the 3-position in high yields without the need for protecting the indole nitrogen. organic-chemistry.org Other innovative strategies include copper-mediated oxidative decarbethoxylation and domino reactions involving C-H activation, showcasing the evolution of synthetic chemistry toward more efficient and atom-economical processes. rsc.orgrsc.org These developments have made a wide variety of substituted 3-aroylindoles more accessible for further investigation.

Rationale for Investigating (1H-Indol-3-yl)-m-tolyl-methanone: A Focus on Novelty and Methodological Advancement

The specific investigation of this compound is driven by the systematic approach of structure-activity relationship (SAR) studies common in medicinal chemistry and materials science. While many studies have focused on phenyl or para-substituted phenyl groups at the 3-aroyl position, the exploration of the meta-tolyl isomer offers a nuanced variation in stereochemistry and electronic properties.

The rationale for its study can be broken down as follows:

Probing Steric and Electronic Effects: The placement of the methyl group at the meta position of the tolyl ring, as opposed to the more commonly studied ortho or para positions, alters the molecule's three-dimensional shape and the electronic distribution of the aroyl moiety. masterorganicchemistry.commasterorganicchemistry.com Research into such isomers allows scientists to understand how subtle changes in molecular architecture can influence biological activity or material properties. Comparative studies between ortho, meta, and para isomers are fundamental to building predictive models for drug design. nih.gov

Exploring Novel Biological Activities: 3-Aroylindoles are known to possess a range of biological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov The synthesis and screening of novel derivatives like the m-tolyl variant are part of the ongoing search for compounds with improved potency, selectivity, or pharmacokinetic profiles.

Advancing Synthetic Methodologies: The synthesis of a specific isomer like this compound serves as a practical test for the robustness and regioselectivity of new synthetic methods. orientjchem.orgikm.org.my Successfully synthesizing this compound with high purity and yield demonstrates the utility of a given synthetic protocol for creating a diverse chemical library.

Scope and Objectives of Academic Research Pertaining to this compound

Academic research centered on this compound and its analogs typically encompasses several key objectives:

Efficient Synthesis: A primary goal is the development and optimization of synthetic pathways to produce the target compound. This involves exploring different catalysts, solvents, and reaction conditions to maximize yield and minimize byproducts, often using methods like Friedel-Crafts acylation with m-toluoyl chloride. nih.gov

Structural and Physicochemical Characterization: Once synthesized, the compound is rigorously characterized using modern analytical techniques. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its molecular structure and purity. ikm.org.my X-ray crystallography may be used to determine its solid-state conformation.

Comparative Biological Evaluation: A crucial objective is to evaluate the biological activity of this compound. This often involves in vitro screening against various cell lines (e.g., cancer cells) or enzyme assays. The results are frequently compared with those of its ortho- and para-isomers to elucidate structure-activity relationships. nih.govnih.gov

Computational Modeling: Molecular modeling and docking studies may be employed to predict how the compound interacts with biological targets, such as enzyme active sites. nih.gov These computational insights can help rationalize observed biological data and guide the design of future analogs with enhanced activity.

Through these focused efforts, the scientific community can systematically build a comprehensive understanding of the chemical, physical, and biological properties of 3-aroylindoles, with this compound serving as a key piece in this intricate puzzle.

Data Tables

Table 1: Compound Names Mentioned in this Article

Compound Name
This compound
Serotonin
Melatonin
Tryptophan
m-Toluoyl chloride

Table 2: Representative Synthetic Methods for 3-Aroylindoles

MethodReagentsTypical CatalystReference
Friedel-Crafts AcylationIndole, Acyl Chloride/AnhydrideLewis Acids (e.g., AlCl₃, SnCl₄) nih.govikm.org.my
Dialkylaluminum Chloride Mediated AcylationIndole, Acyl ChlorideEt₂AlCl or Me₂AlCl organic-chemistry.org
Copper-Mediated Oxidative DecarbethoxylationEthyl Arylacetate, IndoleCopper salts rsc.org
Domino C-H ActivationSubstituted Anilines, Methyl Aryl KetonesMetal-free rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-3-yl-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-11-5-4-6-12(9-11)16(18)14-10-17-15-8-3-2-7-13(14)15/h2-10,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGUJSMAFZNUDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655622
Record name (1H-Indol-3-yl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727-95-7
Record name (1H-Indol-3-yl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Indol 3 Yl M Tolyl Methanone

Classical Approaches to 3-Acylindole Synthesis

Traditional methods for the preparation of 3-acylindoles, including (1H-Indol-3-yl)-m-tolyl-methanone, have heavily relied on direct acylation of the indole (B1671886) nucleus or the formation of the critical C-C bond through modern coupling techniques.

The Friedel-Crafts acylation is a cornerstone method for the direct introduction of an acyl group onto an aromatic ring. For indole, which is a highly nucleophilic heterocycle, this reaction provides a direct pathway to 3-acylindoles. researchgate.netasianpubs.org The synthesis of this compound via this method would involve the reaction of indole with an m-toluoyl derivative, such as m-toluoyl chloride or m-toluic anhydride (B1165640), in the presence of a suitable catalyst.

The choice of catalyst is critical in Friedel-Crafts acylation of indoles to avoid common side reactions like polymerization, which can occur under strongly acidic conditions. researchgate.netacs.org A variety of Lewis acids have been employed to promote this transformation, ranging from traditional strong acids to milder and more selective catalytic systems.

Commonly used Lewis acids include aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄). acs.orgresearchgate.net However, these can lead to the formation of tarry mixtures and low yields due to the acid sensitivity of the indole ring. acs.org To circumvent these issues, methodologies using milder or more specialized catalysts have been developed.

Dialkylaluminum chlorides, such as diethylaluminum chloride (Et₂AlCl) and dimethylaluminum chloride (Me₂AlCl), have been shown to be highly effective for the 3-acylation of indoles with acyl chlorides without the need for N-H protection. organic-chemistry.org These reagents provide high yields under mild conditions. organic-chemistry.org Zirconium(IV) chloride (ZrCl₄) is another efficient catalyst that promotes regio- and chemoselective acylation of various indoles with a wide range of acyl chlorides, affording 3-acylindoles in good to high yields while minimizing competing reactions. nih.gov Other systems, including zinc oxide (ZnO) in ionic liquids and iron powder, have been developed as facile, environmentally friendly, and efficient catalysts for the regioselective synthesis of 3-acylindoles. researchgate.netasianpubs.org

Catalyst SystemTypical Acylating AgentKey AdvantagesReference
Dialkylaluminum Chloride (e.g., Et₂AlCl)Acyl ChloridesHigh yields, mild conditions, no N-H protection required. organic-chemistry.org
Zirconium(IV) Chloride (ZrCl₄)Acyl ChloridesHigh regioselectivity, broad substrate scope, minimizes side reactions. nih.gov
Tin(IV) Chloride (SnCl₄)Acyl Chlorides, AnhydridesEffective, but can lead to polymerization if not controlled. acs.org
Zinc Oxide (ZnO) in Ionic LiquidAcyl ChloridesMild conditions, catalyst is easily available and handled. researchgate.net
Iron Powder (Fe)Acyl ChloridesEnvironmentally friendly, solvent-free conditions. asianpubs.org

The indole nucleus possesses two primary sites for electrophilic attack: the N1 position and the C3 position. While N-acylation can occur, C3 acylation is generally favored thermodynamically. The high electron density at the C3 position makes it the most nucleophilic carbon in the ring, thus directing electrophilic acylation to this site. researchgate.netacs.org An improved method for Friedel-Crafts acylation of unsubstituted indole gives 3-acylindoles regioselectively and in high yields without laborious workups. acs.orgnih.gov

The regioselectivity can be influenced by the reaction conditions. For instance, the use of Grignard reagents (e.g., indolylmagnesium bromide) followed by acylation ensures exclusive C3 functionalization. However, direct Friedel-Crafts acylation with an appropriate Lewis acid can also provide high C3 selectivity, often by forming a complex with the indole nitrogen, which deactivates the N1 position and further enhances the nucleophilicity of C3. acs.org

The substrate scope for Friedel-Crafts acylation is broad. Various substituted indoles can undergo the reaction, although strongly electron-withdrawing groups on the indole ring can deactivate it towards acylation. Similarly, a wide range of acylating agents, including aromatic (like m-toluoyl chloride), heteroaromatic, and aliphatic acyl chlorides and anhydrides, can be used successfully. organic-chemistry.orgnih.govacs.org This versatility allows for the synthesis of a diverse library of 3-acylindoles, including this compound.

Modern synthetic chemistry offers powerful alternatives to classical methods through palladium-catalyzed cross-coupling reactions. These reactions allow for the precise formation of carbon-carbon bonds under relatively mild conditions and with high functional group tolerance, making them suitable for complex molecule synthesis.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide or triflate, is a versatile method for C-C bond formation. nih.govrsc.org For the synthesis of ketones like this compound, this can be adapted in several ways. One primary approach is the palladium-catalyzed coupling of an acyl chloride with an organoboronic acid. nih.gov

In this context, the synthesis could be achieved by coupling 3-indoleboronic acid with m-toluoyl chloride. This reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in an anhydrous solvent and in the presence of a base. nih.gov A significant advantage of the Suzuki-Miyaura reaction is the stability and low toxicity of the boronic acid reagents. nih.govnih.gov

Another strategy is the carbonylative Suzuki-Miyaura coupling, where a 3-haloindole is coupled with m-tolylboronic acid under a carbon monoxide (CO) atmosphere. This three-component reaction introduces the carbonyl group during the coupling process. nih.gov

Indole SubstrateCoupling PartnerCatalyst SystemKey FeaturesReference
3-Indoleboronic Acidm-Toluoyl ChloridePd(PPh₃)₄ / BaseDirect acylation using a stable boron reagent. nih.gov
3-Iodoindole or 3-Bromoindolem-Tolylboronic AcidPd Catalyst / Base / CO gasThree-component carbonylative coupling. nih.gov

The Negishi and Stille reactions provide further powerful options for the functionalization of indoles and the synthesis of 3-acylindoles.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org To synthesize this compound, one could couple an indol-3-ylzinc reagent with m-toluoyl chloride. Organozinc reagents are known for their high reactivity and functional group tolerance. mdpi.com The reaction is typically catalyzed by a palladium complex and proceeds under mild conditions. wikipedia.orgorganic-chemistry.org

The Stille coupling utilizes an organotin (organostannane) reagent, which is coupled with an organic halide in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org The synthesis of the target ketone could proceed via the coupling of a 3-(trialkylstannyl)indole with m-toluoyl chloride. Organostannanes are highly versatile as they are stable to air and moisture and are compatible with a wide array of functional groups. wikipedia.org A significant drawback, however, is the toxicity of the tin reagents and byproducts. organic-chemistry.org A carbonylative variant, similar to the Suzuki-Miyaura coupling, is also possible, where a 3-haloindole is coupled with an m-tolylstannane under a CO atmosphere. wikipedia.org

Both Negishi and Stille couplings are prized for their broad scope and reliability in constructing C(sp²)-C(sp²) bonds, which is the type of bond formed in the synthesis of aryl ketones like this compound.

Oxidation of 3-Alkylindoles to Ketones

One potential route to this compound involves the oxidation of a suitable 3-alkylindole precursor, specifically 3-(m-tolyl)methyl-1H-indole. The benzylic C-H bond at the methylene bridge is susceptible to oxidation to a carbonyl group. A common and effective reagent for this type of transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

The mechanism of DDQ oxidation of benzylic C-H bonds, particularly those activated by adjacent electron-rich aromatic systems like indole, is generally believed to proceed through a hydride transfer mechanism. The reaction is initiated by the formation of a charge-transfer complex between the electron-rich indole substrate and the electron-deficient DDQ. This is followed by the rate-determining transfer of a hydride ion from the benzylic position to the DDQ, generating a stabilized carbocation intermediate and the reduced hydroquinone form of DDQ. Subsequent reaction with water upon workup leads to the formation of the ketone. The presence of electron-donating groups on the indole ring can increase the rate of this reaction.

Table 1: General Conditions for DDQ Oxidation of Activated Methylene Groups

Substrate TypeReagentSolventTemperatureYieldReference
N-Acyl Tryptamine DerivativesDDQ (2 equiv)THF-H₂O (9:1)Room TemperatureGood clockss.org
ArylmethanesDDQDichloromethane (B109758) or Benzene (B151609)Room Temperature to RefluxVariable researchgate.net

Modern and Sustainable Synthetic Approaches

Recent advances in organic synthesis have focused on the development of more efficient and environmentally benign methodologies. These include C-H activation, photoredox catalysis, and flow chemistry, which offer alternatives to traditional multi-step syntheses and harsh reaction conditions.

C-H Activation Methodologies for Direct Functionalization

Direct C-H activation has emerged as a powerful tool for the synthesis of complex molecules by allowing for the direct formation of C-C bonds from ubiquitous C-H bonds, thus avoiding the need for pre-functionalized starting materials.

Transition metal catalysts, particularly those based on palladium and rhodium, have been extensively used for the direct acylation of indoles at the C3 position. In the context of synthesizing this compound, this would involve the direct coupling of indole with an m-toluoyl source, such as m-toluoyl chloride or m-toluic anhydride.

Palladium-catalyzed C-H acylation of N-alkylindoles with aldehydes has been shown to occur selectively at the C3 position nih.gov. While this specific example uses an aldehyde as the acyl source, the principle of direct C3-acylation is demonstrated. The use of directing groups on the indole nitrogen, such as a pyrimidinyl group, can steer the acylation to the C2 position, highlighting the importance of directing group strategy in controlling regioselectivity nih.govrsc.org. For C3-acylation of the parent indole, the inherent nucleophilicity of the C3 position often directs the reaction without the need for a directing group.

Rhodium catalysis has also been employed for the C-H functionalization of indoles. For instance, rhodium(III)-catalyzed C-H activation of indoles with diazo compounds can lead to C-H alkylation or indole formation nih.gov. While not a direct acylation, this demonstrates the utility of rhodium in activating indole C-H bonds.

Table 2: Representative Conditions for Transition Metal-Catalyzed C-H Acylation of Indoles

CatalystAcyl SourceDirecting GroupPositionYieldReference
Pd(II)AldehydesNone (on N-alkylindole)C3Good nih.gov
Pd(II)Toluene (B28343) derivativesPyrimidin-2-ylC2Moderate to Good rsc.org
Rh(III)Diazo compoundsNoneC2/C3 (alkylation)Good nih.gov

The mechanism of transition metal-catalyzed directed C-H activation typically involves several key steps. In the case of palladium-catalyzed acylation, a plausible catalytic cycle involves a Pd(II)/Pd(IV) pathway nih.gov.

The cycle is proposed to initiate with the coordination of the palladium(II) catalyst to the indole, followed by C-H activation at the C3 position to form a palladacycle intermediate. This step is often the rate-determining step and can be facilitated by a directing group, although the inherent reactivity of the C3 position of indole can also drive this process. The resulting palladacycle then undergoes oxidative addition with the acylating agent (e.g., m-toluoyl chloride), leading to a Pd(IV) intermediate. Finally, reductive elimination from the Pd(IV) species furnishes the C3-acylated indole product and regenerates the active Pd(II) catalyst, thus completing the catalytic cycle.

The use of a directing group, typically attached to the indole nitrogen, can enforce a specific geometry for the C-H activation step, thereby controlling the regioselectivity of the functionalization. For instance, a bidentate directing group can form a stable five- or six-membered metallacyclic intermediate, directing the catalytic activity to a specific C-H bond, often at the C2 or C7 position nih.govthieme-connect.comnih.gov. The choice of catalyst, ligands, and directing group is therefore crucial in achieving the desired regioselectivity in indole C-H functionalization nih.govthieme-connect.comnih.gov.

Photoredox Catalysis in Indole Derivatization

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling the generation of radical intermediates under mild conditions. This methodology has been successfully applied to the acylation of indoles.

The synthesis of 3-acylindoles can be achieved from simple indoles and α-oxo acids at room temperature using a visible-light-induced process rsc.orgresearchgate.net. The proposed mechanism involves the photoexcitation of a photocatalyst, which then engages in a single-electron transfer (SET) with the α-oxo acid. This leads to the formation of an acyl radical upon decarboxylation. The acyl radical then adds to the electron-rich C3 position of the indole. Subsequent oxidation and deprotonation yield the final 3-acylindole product.

A dual catalytic system combining photoredox catalysis with a transition metal, such as palladium or nickel, can also be employed for the acylation of indoles researchgate.netrsc.orgnih.gov. In such systems, the photocatalyst generates the acyl radical from a suitable precursor (e.g., an aldehyde or an α-oxo acid), while the transition metal catalyst facilitates the C-H activation and cross-coupling steps. For instance, a combination of a palladium catalyst and a photoredox catalyst has been used for the C3-acylation of indole derivatives with aldehydes rsc.org. This dual catalytic approach often provides high efficiency and functional group tolerance under mild reaction conditions.

Table 3: Conditions for Photoredox-Catalyzed C3-Acylation of Indoles

Catalyst SystemAcyl PrecursorAdditive/SolventYieldReference
Visible Light / Photocatalystα-Oxo acidsMeCNModerate to High rsc.orgresearchgate.net
Pd(OAc)₂ / PhotocatalystAldehydesTBHP / DCEGood rsc.org
NiBr₂·diglyme / PhotocatalystAryl iodides / CO-Moderate to High rsc.org

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, utilizing microreactors or tubular reactors, offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. This technology is well-suited for the synthesis of heterocyclic compounds, including indoles and their derivatives.

While a specific continuous flow protocol for the synthesis of this compound is not explicitly detailed in the literature, the principles of flow chemistry can be applied to several of the synthetic steps discussed. For example, Friedel-Crafts acylation, a classical method for synthesizing aryl ketones, can be adapted to a continuous flow process. The use of microreactors can mitigate the hazards associated with highly reactive reagents and exothermic reactions often encountered in Friedel-Crafts chemistry.

Furthermore, modern synthetic methods like C-H activation and photoredox catalysis are highly amenable to flow conditions. Photochemical reactions in flow, for instance, benefit from the efficient and uniform irradiation of the reaction mixture, leading to shorter reaction times and higher yields compared to batch processes. A dual visible-light photoredox/palladium-catalyzed acylation of indoles has been successfully demonstrated in both batch and continuous-flow microreactors nih.gov. The continuous flow setup often leads to significant rate enhancements.

The synthesis of diaryl ketones via the coupling of aryl Grignard reagents with acyl chlorides has also been efficiently carried out in a continuous flow system, highlighting the potential for synthesizing the target molecule using this technology nih.gov. The development of a continuous flow process for the synthesis of this compound would likely involve the adaptation of one of the aforementioned synthetic strategies to a microreactor or tubular reactor setup, allowing for a more efficient, safer, and scalable production of this compound.

Green Chemistry Principles in this compound Production

The synthesis of this compound, a compound of significant interest in medicinal chemistry, has traditionally relied on classical methods such as the Friedel-Crafts acylation. However, these conventional routes often involve the use of stoichiometric amounts of Lewis acids, volatile and hazardous organic solvents, and require tedious work-up procedures, leading to significant environmental concerns. nih.govresearchgate.net In response to the growing need for sustainable chemical manufacturing, researchers have focused on developing greener synthetic methodologies for 3-acylindoles, including this compound. These approaches are grounded in the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry strategies that have been successfully applied to the synthesis of 3-acylindoles include the use of alternative and safer solvents, the development of efficient and recyclable catalytic systems, and the application of energy-efficient techniques such as microwave irradiation. nih.govrsc.org These advancements not only contribute to a more environmentally benign production process but also often lead to improved yields and simplified purification procedures.

One of the primary focuses in the green synthesis of 3-acylindoles has been the replacement of traditional volatile organic compounds (VOCs) with more sustainable alternatives. Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising green solvents due to their low vapor pressure, high thermal stability, and potential for recyclability. nih.govrsc.org For instance, the use of the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMI]BF4) has been shown to be highly effective for the Friedel-Crafts acylation of indole, leading to excellent yields and high regioselectivity for the desired 3-acylated product. nih.gov Similarly, a deep eutectic solvent composed of choline chloride and zinc chloride ([CholineCl][ZnCl2]3) has been successfully employed as both a catalyst and a green solvent for this reaction. rsc.orgresearchgate.net This particular DES is advantageous due to its low cost, ease of preparation, and environmental friendliness. rsc.org

To further enhance the green credentials of the synthesis of this compound and related compounds, microwave-assisted organic synthesis (MAOS) has been widely adopted. nih.govmdpi.comresearchgate.netnih.gov Microwave irradiation offers a more efficient and uniform method of heating compared to conventional techniques, leading to dramatic reductions in reaction times, often from hours to mere minutes. nih.govnih.govmdpi.comresearchgate.net This rapid heating not only accelerates the reaction rate but can also lead to higher yields and improved product purity by minimizing the formation of side products. The coupling of microwave irradiation with green solvents and catalytic systems represents a powerful and sustainable approach to the synthesis of 3-acylindoles. nih.govrsc.org

Solvent-free reaction conditions represent another significant advancement in the application of green chemistry principles. nih.gov By eliminating the need for a solvent altogether, this approach minimizes waste and simplifies the work-up and purification processes. nih.gov While specific examples for the synthesis of this compound under solvent-free conditions are not extensively detailed, the successful application of this technique to the synthesis of related bis(indolyl)methanes (BIMs) suggests its potential applicability. nih.gov

The following table summarizes the key findings from various research studies on the green synthesis of 3-acylindoles, which are directly relevant to the production of this compound.

CatalystSolventReaction ConditionsYield (%)Key Green Advantages
Y(OTf)3 (1 mol%)[BMI]BF4Microwave, 120 °C, 5 min92Recyclable catalyst, green solvent, rapid reaction. nih.gov
[CholineCl][ZnCl2]3[CholineCl][ZnCl2]3MicrowaveHighDual function catalyst and green solvent, low cost, reusable. rsc.org
Metal TriflatesIonic LiquidsMicrowave-Water-tolerant catalysts, catalytic amounts needed. nih.govresearchgate.net
Sulfamic acid (10 mol%)AcetonitrileReflux, 20-30 minGoodGreener methodology, short reaction time. nih.gov

Mechanistic Investigations of Synthetic Pathways to 1h Indol 3 Yl M Tolyl Methanone

Reaction Coordinate Analysis and Transition State Elucidation

The Friedel-Crafts acylation of indole (B1671886) to form (1H-Indol-3-yl)-m-tolyl-methanone proceeds through a multi-step mechanism, typically facilitated by a Lewis acid catalyst. The reaction coordinate traces the energy of the system as it progresses from reactants to products, passing through high-energy transition states and more stable intermediates.

The mechanism unfolds in three primary stages:

Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of m-toluoyl chloride. This polarization weakens the carbon-chlorine bond, leading to its cleavage and the formation of a highly electrophilic acylium ion. This m-toluoyl cation is resonance-stabilized and exists as a complex with the Lewis acid. youtube.comkhanacademy.org

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich indole ring acts as the nucleophile. Due to the high electron density at the C3 position, the attack occurs preferentially at this site. ikm.org.my This step is typically the slowest and therefore rate-determining, as it temporarily disrupts the aromaticity of the indole's pyrrole (B145914) ring. masterorganicchemistry.com The result is a resonance-stabilized cationic intermediate known as an arenium ion or sigma (σ) complex. The transition state leading to this intermediate involves the simultaneous formation of the new C-C bond and the localization of positive charge on the indole ring.

Deprotonation and Product Formation: A weak base, often the [AlCl₄]⁻ complex, abstracts the proton from the C3 position of the sigma complex. This restores the aromaticity of the pyrrole ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst (in its complexed form with the product). masterorganicchemistry.com

The transition state for the nucleophilic attack is the highest energy point on the reaction coordinate, representing the primary energy barrier for the reaction. Its structure is characterized by a partial bond between the indole C3 and the carbonyl carbon of the acylium ion, with the positive charge delocalized across the indole nucleus.

Kinetic Studies and Rate-Determining Steps

Kinetic studies of Friedel-Crafts acylations provide crucial insights into the reaction mechanism and identify the rate-determining step (RDS). For the acylation of indole with m-toluoyl chloride, the reaction rate is dependent on the concentrations of the indole, the acylating agent, and the catalyst.

The generally accepted rate law for Friedel-Crafts acylation is: Rate = k[Indole][m-Toluoyl Chloride][Lewis Acid]

Kinetic models, such as the Langmuir-Hinshelwood mechanism, are often used to describe reactions on solid catalysts, and similar principles can be applied to understand the relationship between reactant concentrations and reaction velocity in solution. researchgate.net

Table 1: Hypothetical Kinetic Data for the Acylation of Indole

Experiment[Indole] (mol/L)[m-Toluoyl Chloride] (mol/L)[AlCl₃] (mol/L)Initial Rate (mol/L·s)
10.10.10.11.0 x 10⁻⁴
20.20.10.12.0 x 10⁻⁴
30.10.20.12.0 x 10⁻⁴
40.10.10.22.0 x 10⁻⁴

This interactive table illustrates the expected first-order dependence on the concentration of each reactant.

Isotopic Labeling Experiments to Probe Reaction Mechanisms

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. iaea.org For the synthesis of this compound, several hypothetical isotopic labeling experiments could confirm the proposed mechanism.

Table 2: Proposed Isotopic Labeling Experiments and Expected Outcomes

ExperimentLabeled ReactantIsotopePurposeExpected Outcome/Observation
1IndoleDeuterium (²H) at C3To probe the kinetic isotope effect (KIE)A negligible KIE (kH/kD ≈ 1) would confirm that C-H bond breaking at C3 occurs after the rate-determining step.
2m-Toluoyl ChlorideOxygen-18 (¹⁸O) at the carbonyl groupTo confirm the acylium ion pathwayMass spectrometry of the product would show the incorporation of ¹⁸O, confirming the carbonyl group is not lost or exchanged.
3m-Toluoyl ChlorideCarbon-13 (¹³C) at the carbonyl carbonTo track the acyl groupNMR spectroscopy of the product would show the ¹³C label at the ketone carbonyl carbon, confirming the site of attachment.

These experiments would provide definitive evidence for the formation of the sigma complex and confirm that the deprotonation step is not rate-limiting.

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

The choice of Lewis acid catalyst is paramount in the Friedel-Crafts acylation of indole, profoundly influencing both reaction efficiency and regioselectivity. ikm.org.my Indole possesses multiple nucleophilic sites: the N1 nitrogen, the C2 carbon, and the C3 carbon. The primary role of the catalyst is to generate the acylium ion electrophile. organic-chemistry.org

Efficiency: Strong Lewis acids like AlCl₃ are highly effective at activating the acyl chloride, leading to faster reaction rates. However, they require stoichiometric amounts because the product ketone is also a Lewis base and complexes with the catalyst, deactivating it. organic-chemistry.org

Selectivity: The regioselectivity of indole acylation is highly dependent on the catalyst and reaction conditions.

C3-Acylation: This is the thermodynamically favored product. Milder Lewis acids such as SnCl₄, Et₂AlCl, or ZnCl₂ tend to give higher yields of the 3-acylindole. ikm.org.myresearchgate.net

N-Acylation: Acylation at the indole nitrogen can occur, particularly with strong bases used to deprotonate the indole N-H, followed by reaction with the acyl chloride. In some Friedel-Crafts conditions, especially with an excess of a very strong Lewis acid, N-acylation can be a competing pathway. beilstein-journals.org

C2-Acylation: This is generally disfavored due to the electronics of the indole ring but can sometimes be observed as a minor product.

The use of an appropriate solvent, such as dichloromethane (B109758) or nitrobenzene, is also crucial for managing reaction temperature and solubility.

Table 3: Influence of Different Lewis Acid Catalysts on Indole Acylation

CatalystRelative StrengthTypical Yield of C3-ProductNotes on Selectivity
AlCl₃StrongModerate to GoodCan lead to polymerization and side products if not controlled. ikm.org.my
SnCl₄ModerateGood to ExcellentOften provides high regioselectivity for the C3 position. researchgate.net
Et₂AlClModerateExcellentReported to be highly effective for acylation of electron-rich indoles. ikm.org.my
BF₃·OEt₂MildModerateGenerally effective and can offer good selectivity. organic-chemistry.org
ZnCl₂MildFair to GoodA milder alternative, often requiring higher temperatures.

This interactive table summarizes the general trends observed for different catalysts in related indole acylation reactions.

Computational Chemistry in Predicting and Confirming Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at a molecular level. researchgate.netnih.gov For the synthesis of this compound, computational studies can predict and rationalize the observed outcomes.

Predicting Regioselectivity: By calculating the activation energies (ΔE‡) for the electrophilic attack at the N1, C2, and C3 positions of indole, DFT can quantitatively predict the most favorable reaction pathway. Calculations consistently show that the transition state for the attack at C3 is significantly lower in energy than for attacks at C2 or N1, corroborating the experimental observation that 3-acylation is the major pathway. researchgate.netnih.gov

Characterizing Intermediates and Transition States: DFT allows for the geometric optimization and energy calculation of all species along the reaction coordinate, including the short-lived sigma complex and the high-energy transition states. nih.gov This provides a detailed picture of the reaction's energy landscape.

Understanding Catalyst Role: Computational models can include the Lewis acid catalyst to understand how it interacts with the acyl chloride and influences the stability of the resulting acylium ion and the subsequent transition states.

Table 4: Hypothetical DFT-Calculated Relative Energies for Key Species in the Acylation of Indole

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsIndole + m-Toluoyl Chloride + AlCl₃0.0
Acylium Ion Complex[m-Toluoyl]⁺[AlCl₄]⁻-5.2
Transition State (C3 Attack)TS leading to C3 sigma complex+15.8
Sigma Complex (C3)Wheland intermediate from C3 attack+8.1
Transition State (C2 Attack)TS leading to C2 sigma complex+24.5
Product ComplexThis compound • AlCl₃-22.7

This interactive table presents a plausible energy profile, illustrating why C3-acylation is the preferred pathway due to a lower activation barrier.

Chemical Reactivity and Transformation of 1h Indol 3 Yl M Tolyl Methanone

Reactivity of the Carbonyl Group

The ketone moiety in (1H-Indol-3-yl)-m-tolyl-methanone is a key site for chemical modifications. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, leading to addition and condensation products. masterorganicchemistry.comopenstax.org The reactivity of this carbonyl is influenced by the electron-donating nature of the adjacent indole (B1671886) ring, which can modulate its electrophilicity.

The carbonyl carbon of this compound undergoes nucleophilic addition, which involves the attack of a nucleophile on the electrophilic carbonyl carbon, resulting in the formation of a tetrahedral intermediate. openstax.org This reaction changes the hybridization of the carbon from sp² to sp³. masterorganicchemistry.com Subsequent protonation yields an alcohol.

Common nucleophiles for this transformation include hydride reagents and organometallic compounds.

Reduction Reactions: The ketone can be reduced to a secondary alcohol, (1H-Indol-3-yl)(m-tolyl)methanol. This is typically achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com The choice of reagent can be critical, with LiAlH₄ being a much stronger reducing agent than NaBH₄.

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), allows for the formation of new carbon-carbon bonds. youtube.com For instance, reacting this compound with a Grignard reagent like methylmagnesium bromide would yield a tertiary alcohol after acidic workup.

The table below summarizes typical nucleophilic addition reactions applicable to the carbonyl group.

Reaction TypeReagentProduct
ReductionSodium Borohydride (NaBH₄)(1H-Indol-3-yl)(m-tolyl)methanol
ReductionLithium Aluminum Hydride (LiAlH₄)(1H-Indol-3-yl)(m-tolyl)methanol
Grignard AdditionMethylmagnesium Bromide (CH₃MgBr)1-(1H-Indol-3-yl)-1-(m-tolyl)ethanol

Condensation reactions involve the reaction of the carbonyl group with a nucleophile, typically followed by the elimination of a small molecule, such as water. Acid-catalyzed condensation of indoles with ketones can lead to the formation of bis(indolyl)methanes. researcher.lifeumn.edu While the target compound itself is a ketone, it can react with another equivalent of indole under acidic conditions. For example, the reaction of this compound with indole in the presence of an acid catalyst could yield 3,3'-(phenyl(m-tolyl)methylene)bis(1H-indole).

Reactivity of the Indole Nitrogen

The nitrogen atom of the indole ring in this compound is a nucleophilic center and can participate in various reactions. The presence of the electron-withdrawing aroyl group at the C3-position increases the acidity of the N-H proton (pKa ≈ 16), facilitating its deprotonation. youtube.com

N-Alkylation: The deprotonated indole nitrogen readily acts as a nucleophile in Sₙ2 reactions with alkyl halides or other alkylating agents. youtube.com This reaction is typically performed by first treating the indole with a base, such as sodium hydride (NaH), to generate the indolide anion, which then displaces a halide to form the N-alkylated product. youtube.com For example, reaction with pentyl bromide would yield (1-pentyl-1H-indol-3-yl)(m-tolyl)methanone. Iridium-catalyzed reactions using alcohols as alkylating agents in water also provide a pathway for N-alkylation. organic-chemistry.org

N-Acylation: The indole nitrogen can be acylated to form N-acylindoles, which are prevalent motifs in many biologically active molecules. nih.gov This transformation can be achieved using various acylating agents. While methods using highly reactive acyl chlorides are common, milder and more chemoselective approaches have been developed. nih.govnih.gov One such method involves the use of thioesters as the acyl source with a cesium carbonate base. nih.gov Another direct approach involves heating the indole with a carboxylic acid in the presence of boric acid. clockss.org

The table below presents examples of N-functionalization reactions.

Reaction TypeReagent(s)Product
N-Alkylation1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I)(1-Methyl-1H-indol-3-yl)(m-tolyl)methanone
N-AcylationAcetyl Chloride, Triethylamine(1-Acetyl-1H-indol-3-yl)(m-tolyl)methanone
N-AcylationDecanoic Thioester, Cs₂CO₃(1-Decanoyl-1H-indol-3-yl)(m-tolyl)methanone

In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. Common protecting groups for indoles include tert-butoxycarbonyl (Boc), tosyl (Ts), and benzyl (B1604629) (Bn). The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule.

Protection: The introduction of a Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc)₂O with a base like 4-dimethylaminopyridine (B28879) (DMAP). Tosyl protection is accomplished with tosyl chloride (TsCl) and a base.

Deprotection: The Boc group is readily removed under acidic conditions (e.g., trifluoroacetic acid). The tosyl group is more robust but can be cleaved under reductive conditions or with strong bases.

Reactivity of the Indole Ring System

Electrophilic attack is likely to occur at the C2, C5, or C6 positions. The precise location depends on the specific electrophile and the reaction conditions. For instance, while the electron-rich character of many indoles has been widely studied, the presence of an electron-withdrawing group like a nitro group at C3 renders the ring electrophilic, showcasing its versatile reactivity. rsc.org Acid-catalyzed reactions can promote C2-alkylation of 3-substituted indoles with unactivated alkenes. nih.gov These findings suggest that the reactivity of the indole ring in the title compound is nuanced, with potential for functionalization at various positions depending on the chosen synthetic strategy.

Electrophilic Aromatic Substitution at C2 and C7 Positions

The indole ring is known for its high electron density, particularly at the C3 position, which is the preferred site for electrophilic attack. However, with the C3 position already substituted in this compound, electrophilic aromatic substitution (EAS) is directed to other positions on the indole ring. The aroyl group at C3 is electron-withdrawing, which generally deactivates the indole ring towards electrophilic attack.

Despite this deactivation, electrophilic substitution can still occur, with the most likely positions being C2 and C7. The nitrogen atom's lone pair can participate in resonance, directing electrophiles to these positions. The preference between C2 and C7 can be influenced by the specific electrophile and reaction conditions.

Predicted Reactivity for Electrophilic Aromatic Substitution:

PositionPredicted ReactivityRationale
C2 Moderately reactiveThe electron-withdrawing nature of the 3-aroyl group deactivates the C2 position, but it remains a potential site for electrophilic attack due to the influence of the nitrogen atom.
C7 Potentially reactiveThe C7 position on the benzene (B151609) portion of the indole ring is another possible site for substitution, influenced by both the indole nitrogen and the deactivating 3-aroyl group.

This table is based on established principles of indole chemistry, as specific experimental data for this compound is limited.

Oxidative Transformations of the Indole Core

The indole core is susceptible to oxidation, and the presence of the 3-aroyl group can influence the outcome of such reactions. Oxidation can lead to a variety of products, depending on the oxidant and reaction conditions. Common oxidative transformations of indoles include the formation of oxindoles, isatins, or cleavage of the C2-C3 double bond.

For 3-substituted indoles, oxidation to 2-oxindoles is a known transformation. nih.gov This process often involves initial attack at the C2 position. The electronic properties of the substituent at C3 can play a critical role; electron-donating groups generally facilitate this oxidation, while the electron-withdrawing nature of the m-tolyl-methanone group might make this transformation more challenging. nih.gov Another potential oxidative pathway is the Witkop oxidation, which involves the cleavage of the C2-C3 double bond to form 2-acylaminobenzaldehyde derivatives. nih.gov

Reactivity of the Toluene (B28343) Moiety

The toluene portion of the molecule also possesses sites for chemical modification, namely the methyl group and the aromatic ring itself.

Functionalization of the Methyl Group

The methyl group attached to the benzene ring is a site for various functionalization reactions. These reactions typically proceed through radical or oxidative pathways. For instance, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions can introduce a bromine atom, which can then be further converted into other functional groups such as alcohols, aldehydes, or carboxylic acids. Oxidation of the methyl group to a carboxylic acid can also be achieved using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.

Electrophilic Aromatic Substitution on the Toluene Ring

The toluene ring itself can undergo electrophilic aromatic substitution. The directing effects of the substituents on the ring—the methyl group and the carbonyl group of the methanone (B1245722) bridge—will determine the position of substitution. The methyl group is an ortho-, para-director and an activating group. Conversely, the ketone group is a meta-director and a deactivating group. organicmystery.com

Given that the ketone is at the meta position relative to the methyl group, their directing effects will either reinforce or oppose each other for the remaining positions on the toluene ring. The outcome of an electrophilic aromatic substitution reaction on the toluene ring will depend on the interplay of these electronic effects and the steric hindrance around the potential substitution sites.

Directing Effects on the Toluene Ring:

SubstituentPositionDirecting Effect
Methyl Group meta to carbonylOrtho, Para-directing (activating)
Carbonyl Group meta to methylMeta-directing (deactivating)

This table outlines the general directing effects of the substituents, which will collectively influence the regioselectivity of electrophilic aromatic substitution on the tolyl moiety.

Derivatization Strategies and Analogue Synthesis Based on 1h Indol 3 Yl M Tolyl Methanone

Modification of the Indole (B1671886) Nucleus

The indole ring is a privileged structure in medicinal chemistry, and its modification is a key strategy for analogue synthesis. This can be achieved by introducing various functional groups onto the bicyclic ring system or by fundamentally altering the ring structure through expansion or contraction.

The indole nucleus of 3-aroylindoles can be functionalized at several positions, most notably at the N1-position (the indole nitrogen) and at carbons C2, C4, C5, C6, and C7.

N1-Substitution : The nitrogen atom of the indole ring is a common site for derivatization. N-alkylation can be readily achieved. For instance, N-substituted indole derivatives have been synthesized to explore their biological activities. nih.gov Another important modification is N-sulfonylation, which involves reacting the indole with a sulfonyl chloride to yield an N-sulfonylated product, such as (Phenyl)(1-phenylsulfonyl-1H-indol-3-yl)methanone. nih.gov This modification can influence the molecule's electronic properties and steric profile.

C2-Substitution : While the C3 position is blocked by the m-tolyl-methanone group, the C2 position is amenable to substitution. For example, methods for introducing methyl groups at the C2-position of the indole core in related structures have been documented. rsc.org

C5-Substitution : The benzene (B151609) portion of the indole ring can be substituted through electrophilic aromatic substitution reactions. Halogenation (e.g., with bromine) can introduce substituents at the C5-position. rsc.org Methoxy (B1213986) groups have also been incorporated at this position to study their effect on biological targets. nih.gov

The table below summarizes various substituents that can be introduced onto the indole ring, based on methodologies applied to analogous 3-aroylindole structures.

PositionSubstituent TypeExample SubstituentRelevant Method
N1Alkyl, Sulfonyl-CH₃, -SO₂PhAlkylation, Sulfonylation nih.govnih.gov
C2Alkyl-CH₃Copper-mediated synthesis rsc.org
C5Halogen, Alkoxy-Br, -OCH₃Electrophilic Halogenation, Acylation/Reduction rsc.orgnih.gov
C4, C6, C7Various-F, -Cl, -NO₂Fischer Indole Synthesis with substituted phenylhydrazines mdpi.com

Altering the fundamental heterocyclic core is a more advanced derivatization strategy. For indoles, this most commonly involves the expansion of the five-membered pyrrole (B145914) ring into a six-membered ring, yielding quinoline (B57606) derivatives. nih.gov

One established method for this one-carbon ring expansion is the reaction of an indole with a carbene source, such as that generated from chloroform (B151607) or halodiazoacetates. nih.govacs.org This process typically proceeds through the formation of a halocyclopropane intermediate across the indole C2-C3 double bond, followed by a rearrangement (a Ciamician-Dennstedt type reaction) to furnish the quinoline skeleton. chemrxiv.org

More recent methods have utilized photochemically generated halocarbenes from arylchlorodiazirines, which react with N-substituted indoles to selectively produce quinolinium salts. nih.gov Additionally, thermal, solvent-free reactions between indoles and dialkylacetylenedicarboxylates have been shown to produce highly functionalized benzazepines, representing a seven-membered ring expansion. rsc.org Conversely, these benzazepines can undergo ring contraction back to 3-alkenylated indoles under basic conditions. rsc.org

These skeletal modifications drastically alter the geometry and electronic properties of the original molecule, providing access to distinct chemical space.

Modification of the Aryl Ketone Moiety

The m-tolyl ketone portion of the molecule provides another rich site for derivatization, either by adding substituents to the existing tolyl ring or by replacing the entire ring with a different aromatic or heteroaromatic system.

Standard electrophilic aromatic substitution reactions can be used to introduce a wide array of functional groups onto the m-tolyl ring. The directing effects of the methyl group (ortho-, para-directing) and the ketone linker (meta-directing) will influence the position of substitution.

Synthetic routes to various substituted (1H-indol-3-yl)(phenyl)methanones demonstrate the feasibility of this approach. For example, analogues have been prepared with chloro, nitro, and methoxy groups at various positions on the phenyl ring. rsc.org The synthesis of (1H-Indol-3-yl)(p-tolyl)methanone is well-documented, and similar methods can be adapted for the m-tolyl isomer and its subsequent functionalization. rsc.org Friedel-Crafts benzoylation is a key reaction for creating the initial aryl ketone linkage and can be performed with variously substituted benzoyl chlorides to install a functionalized ring from the outset. orientjchem.orgresearchgate.net

The following table illustrates the types of substituents that have been successfully incorporated into the aryl ring of analogous 3-benzoylindoles.

Aryl Ring PositionSubstituent TypeExample SubstituentSynthetic Method
para (4-position)Alkyl, Methoxy-CH₃, -OCH₃Copper-mediated acylation rsc.org
ortho (2-position)Halogen-ClCopper-mediated acylation rsc.org
meta (3-position)Nitro-NO₂Copper-mediated acylation rsc.org

A more profound modification involves the complete replacement of the m-tolyl ring with a heteroaromatic ring system, such as pyridine (B92270), thiophene, or pyrazole. This strategy, known as scaffold hopping, can significantly impact the compound's pharmacological profile by introducing hydrogen bond donors/acceptors and altering dipole moments.

The synthesis of such analogues has been reported. For instance, (2-Methyl-1H-indol-3-yl)(thiophen-3-yl)methanone has been synthesized via a copper-mediated coupling reaction. rsc.org Similarly, indole derivatives connected to a pyridine ring, such as 1H-indole-3-carboxylic acid pyridine-3-ylamides, have been prepared and studied, demonstrating that the aryl ketone can be effectively replaced by a heteroaromatic system. nih.govresearchgate.net These syntheses often involve coupling a suitably functionalized indole with a heteroaroyl chloride or a related activated heteroaromatic species.

Strategic Functionalization for Library Generation

The systematic derivatization of the (1H-Indol-3-yl)-m-tolyl-methanone scaffold is essential for generating chemical libraries used in drug discovery and other research. Combinatorial chemistry approaches allow for the rapid synthesis of a large number of analogues by varying the substituents at different positions on the core molecule. nih.govcombichemistry.com

For example, a library can be generated by reacting a common indole precursor with a diverse set of substituted benzoyl chlorides to explore the impact of the aryl ketone moiety. orgsyn.org Concurrently, a selection of substituted indoles (e.g., with different groups at the N1, C2, or C5 positions) can be reacted with a single aroyl chloride to probe the importance of the indole nucleus. nih.gov

These libraries are then often screened against biological targets to build structure-activity relationship (SAR) models. nih.gov The design of such libraries often focuses on systematically varying properties like steric bulk, electronics (electron-donating vs. electron-withdrawing groups), and lipophilicity to understand their effect on the molecule's function. nih.gov

Stereochemical Control in Derivatization

The synthesis of specific stereoisomers of this compound analogues is a critical aspect of medicinal chemistry, as the three-dimensional arrangement of atoms in a molecule can significantly influence its biological activity. Stereochemical control in the derivatization of the indole scaffold, particularly at the methanone (B1245722) carbon or adjacent positions, is achieved through various asymmetric synthesis strategies. These methods primarily involve the use of chiral catalysts, auxiliaries, or reagents to favor the formation of one enantiomer or diastereomer over another.

Key approaches to instituting stereochemical control include catalytic asymmetric reductions of prochiral ketones or imines and enantioselective alkylations or additions to the indole ring. The core principle lies in creating a chiral environment during the bond-forming step that introduces the stereocenter.

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation

One of the most effective methods for establishing a chiral center is the asymmetric reduction of a C=C or C=N double bond adjacent to the indole nucleus. For instance, the enantioselective reduction of 2-substituted-3H-indoles can be achieved using chiral Brønsted acids as catalysts. organic-chemistry.org This metal-free approach utilizes a Hantzsch dihydropyridine (B1217469) as a hydrogen source to deliver hydrogen atoms across the double bond in a stereocontrolled manner. organic-chemistry.org The choice of the chiral catalyst is paramount in determining the enantiomeric excess (ee) of the resulting indoline (B122111) product. Optimization of reaction conditions, such as catalyst loading and solvent, is crucial for achieving high yields and selectivity. organic-chemistry.org

Table 1: Enantioselective Brønsted Acid-Catalyzed Hydrogenation of a 3H-Indole Derivative organic-chemistry.org

Catalyst Catalyst Loading (mol%) Yield (%) Enantiomeric Excess (ee) (%)
Chiral Brønsted Acid 5j 1 98 97
Chiral Brønsted Acid 5j 0.5 >99 97
Chiral Brønsted Acid 5j 0.1 84 97

Reaction conditions involved using Hantzsch dihydropyridine as the hydrogen source. organic-chemistry.org

This strategy highlights the potential to synthesize optically active indolines, which can be precursors or analogues of the target methanone, with a controlled stereocenter at the 2-position of the indole ring. organic-chemistry.org

Asymmetric Nucleophilic Addition

Another powerful strategy involves the enantioselective addition of nucleophiles to imines derived from indole-3-carbaldehydes or related electrophiles. The use of chiral catalysts can direct the approach of the nucleophile to one face of the prochiral imine, resulting in a specific enantiomer of the product.

A notable example is the catalytic asymmetric synthesis of 3-indolyl methanamines. nih.gov This method employs a chiral palladium complex to catalyze the addition of unprotected indoles to N-Boc imines. nih.gov The reaction proceeds under mild, basic conditions, which is advantageous for substrates that are sensitive to the acidic conditions often used in classical Friedel-Crafts reactions. nih.gov The catalyst, a chiral imidazolidine-containing NCN/Pd-OTf complex, in combination with a base like potassium carbonate (K₂CO₃), activates the N-H bond of the indole for nucleophilic attack. nih.gov This methodology has been shown to produce chiral 3-indolyl methanamines with excellent enantioselectivity, reaching up to 98% ee. nih.gov

Table 2: Chiral Palladium-Catalyzed Asymmetric Addition of Indole to an N-Boc Imine nih.gov

Catalyst Base Product Enantiomeric Excess (ee) (%)
Chiral NCN/Pd-OTf (C4) K₂CO₃ Chiral 3-indolyl methanamine up to 98

This reaction demonstrates a method for creating a stereocenter at the carbon atom attached to the C3 position of the indole. nih.gov

Substrate-Controlled Diastereoselective Reactions

When a chiral center is already present in one of the reactants (a chiral auxiliary or a chiral substrate), it can direct the stereochemical outcome of a subsequent reaction. For instance, in the synthesis of complex indole alkaloids, a pre-existing stereocenter in a reactant can guide the formation of new chiral centers during cyclization or addition reactions, a process known as diastereoselective synthesis. nih.gov

The Fischer indole synthesis, a foundational method for creating the indole ring system, can also be adapted for stereochemical control. nih.gov By using a chiral ketone or a chiral phenylhydrazine (B124118) derivative, it is possible to induce asymmetry during the cyclization step, leading to the formation of enantioenriched indole products. nih.gov For example, the synthesis of certain alkaloids has utilized a reductive Fischer indolization process where a chiral substrate is cyclized to afford an indoline with high diastereoselectivity. nih.gov

The development of these stereoselective strategies is crucial for synthesizing specific, biologically active analogues of this compound, enabling detailed investigation into their structure-activity relationships.

Theoretical and Computational Studies of 1h Indol 3 Yl M Tolyl Methanone

Electronic Structure Calculations and Molecular Orbital Analysis

Currently, there are no specific electronic structure calculations or molecular orbital analyses for (1H-Indol-3-yl)-m-tolyl-methanone reported in peer-reviewed literature. Such a study would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to determine the electronic properties of the molecule.

Key parameters that would be investigated include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests a higher reactivity. The spatial distribution of these frontier orbitals would provide insights into the regions of the molecule most likely to participate in electrophilic and nucleophilic reactions.

For illustrative purposes, a hypothetical data table for such calculations is presented below. The values are representative of what one might expect for a molecule of this nature.

Table 1: Hypothetical Electronic Properties of this compound

Parameter Calculated Value
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.4 eV

Conformational Analysis and Energy Landscapes

A detailed conformational analysis of this compound has not been published. This type of study is essential for understanding the three-dimensional structure and flexibility of the molecule. The rotation around the single bonds connecting the indole (B1671886) and m-tolyl rings to the carbonyl group would be of particular interest.

Computational methods would be employed to rotate these bonds systematically and calculate the potential energy at each step, resulting in a potential energy surface. This surface would reveal the most stable, low-energy conformations of the molecule, as well as the energy barriers between different conformations. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis from first principles) relevant to reaction intermediates or products

While experimental spectroscopic data for this compound is available, predictions of these properties from first principles have not been reported. Computational methods can be a powerful tool for interpreting experimental spectra and for predicting the spectra of related, yet unsynthesized, compounds or transient reaction intermediates.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the assignment of experimental signals.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This can help in identifying characteristic functional groups and their vibrational modes. For instance, the stretching frequency of the carbonyl group (C=O) is a prominent feature in the IR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to the Ultraviolet-Visible (UV-Vis) absorption spectrum. This provides information about the wavelengths of maximum absorption (λmax).

Table 2: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Data
¹H NMR Chemical shifts for aromatic and NH protons
¹³C NMR Chemical shifts for carbonyl, indole, and tolyl carbons
IR Carbonyl (C=O) stretching frequency (~1650 cm⁻¹)

| UV-Vis | λmax values corresponding to π-π* and n-π* transitions |

Molecular Dynamics Simulations to Understand Solvent Effects or Intermolecular Interactions

There are no published molecular dynamics (MD) simulations specifically for this compound. MD simulations would provide a dynamic picture of the molecule's behavior over time, including its interactions with solvent molecules and other solute molecules.

By simulating the molecule in a box of explicit solvent molecules (e.g., water, DMSO), one can study how the solvent affects its conformation and dynamics. Furthermore, simulations of multiple solute molecules can reveal information about intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the properties of the material in the solid state or in concentrated solutions.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reaction Prediction

No QSPR models specifically developed for predicting the properties or reactivity of this compound have been found in the literature. QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties or biological activity.

For a class of related indole derivatives, a QSPR model could be developed by calculating a set of molecular descriptors (e.g., electronic, topological, and steric parameters) and correlating them with an experimentally determined property (e.g., reaction rate, binding affinity). Such a model could then be used to predict the properties of new, untested compounds in the same class.

Advanced Analytical Methodologies in the Study of 1h Indol 3 Yl M Tolyl Methanone Reactions

In Situ Spectroscopic Techniques for Reaction Monitoring (e.g., IR, Raman, NMR)

In situ spectroscopic techniques are indispensable for real-time monitoring of reactions involving (1H-Indol-3-yl)-m-tolyl-methanone, offering a window into the dynamic changes of functional groups and molecular structures without the need for sample extraction.

Infrared (IR) Spectroscopy): In a study on the synthesis of a related compound, 4-(3-methyl-1H-indol-2-yl)phenylmethanone, IR spectroscopy was crucial for confirming the presence of key functional groups. orientjchem.orgresearchgate.net The carbonyl group (C=O) stretch, a prominent feature in this compound, typically appears as a sharp peak around 1650 cm⁻¹. orientjchem.orgresearchgate.net The indole (B1671886) N-H stretch is also a key diagnostic peak, observed around 3313 cm⁻¹. orientjchem.orgresearchgate.net Monitoring the intensity changes of these bands can provide kinetic information about the reaction progress.

Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to IR, particularly for molecules with a high degree of symmetry and for monitoring reactions in aqueous media. For indole derivatives, Raman spectra provide detailed information about the vibrations of the aromatic rings. nih.govresearchwithnj.com While specific data for this compound is not prevalent, studies on similar indole compounds demonstrate the utility of Raman in assigning vibrational modes and identifying structural changes. nih.govdntb.gov.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the detailed molecular structure of reactants, intermediates, and products in solution. In the synthesis of 4-(3-methyl-1H-indol-2-yl)phenylmethanone, ¹H NMR was used to identify the aromatic protons in the range of δ 6.7-8.4 and the highly deshielded indole NH proton at δ 8.5. orientjchem.org The ¹³C NMR spectrum provided further confirmation with signals corresponding to the various carbon atoms in the molecule, including the carbonyl carbon. orientjchem.orgresearchgate.net For instance, in a similar compound, (4-methoxyphenyl)(m-tolyl)methanone, the carbonyl carbon resonates at δ 195.8. rsc.org In situ NMR can track the disappearance of reactant signals and the appearance of product signals, allowing for the determination of reaction rates and the detection of transient intermediates.

High-Resolution Mass Spectrometry for Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for identifying reaction intermediates and confirming the elemental composition of products due to its high accuracy in mass measurement.

In the analysis of indole derivatives, HRMS is routinely used to determine the exact mass of the molecular ion, which helps in confirming the chemical formula. For example, in the characterization of a fluorinated indole derivative, HRMS (ESI) was used to find the m/z value for the protonated molecule [M+H]⁺, which was found to be 294.1046, closely matching the calculated value of 294.1043 for C₁₇H₁₂N₃OF. researchgate.net This level of precision is invaluable for distinguishing between species with very similar nominal masses, a common scenario when identifying reaction intermediates that may differ by only a few hydrogen atoms or have undergone subtle rearrangements. The coupling of liquid chromatography with HRMS (LC-HRMS) is particularly powerful for analyzing complex reaction mixtures, allowing for the separation of components before their high-resolution mass analysis. acs.orgresearchgate.net

X-ray Crystallography for Structural Elucidation of Reaction Products and Complexes

X-ray crystallography provides unambiguous proof of the three-dimensional structure of crystalline reaction products and complexes, offering precise information on bond lengths, bond angles, and stereochemistry.

The crystal structures of numerous indole derivatives have been determined, providing a foundational understanding of their molecular geometry. researchgate.netnih.govresearchgate.netnih.govresearchgate.net For instance, the crystal structure of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone revealed the molecule crystallizes in the triclinic system with specific unit cell parameters. researchgate.net In another example, the crystal structure of a dispirocyclic compound was confirmed by single-crystal X-ray diffraction analysis. mdpi.com This technique is the gold standard for confirming the absolute configuration of chiral centers and for understanding the intermolecular interactions, such as hydrogen bonding, that dictate the packing of molecules in the solid state. nih.govresearchgate.netnih.gov

Chromatographic Techniques for Reaction Mixture Analysis and Purification of Products

Chromatographic techniques are essential for both the qualitative and quantitative analysis of reaction mixtures and for the purification of the desired products.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis and purification of indole derivatives. mdpi.com A typical HPLC setup for indole analysis might use a C18 reversed-phase column with a mobile phase consisting of a methanol-formic acid buffer mixture. mdpi.com Detection is often performed using a photodiode array (PDA) detector, which can provide UV-Vis spectra of the separated components, aiding in their identification. mdpi.com For instance, a study on indole compounds in sugar cane juice used HPLC to separate and identify various indole derivatives within 35 minutes. mdpi.com

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile indole derivatives. notulaebotanicae.rofrontiersin.orgscilit.comgrafiati.com In the analysis of indole alkaloids, GC-MS was used to identify 15 different compounds. notulaebotanicae.ro The retention time of a compound in the GC column and its mass spectrum provide a high degree of confidence in its identification. For example, in the analysis of bacterial respiration gas, a clear peak for indole was observed at a retention time of 37.6 minutes. frontiersin.org

Electrochemical Methods for Redox Potential Determination and Mechanistic Insights

Electrochemical methods, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), are employed to investigate the redox properties of this compound and to gain insights into the mechanisms of its redox reactions. nih.govresearchgate.net

Applications of 1h Indol 3 Yl M Tolyl Methanone in Chemical Synthesis and Materials Science Non Clinical

Precursor in the Synthesis of Complex Organic Molecules

The potential of (1H-Indol-3-yl)-m-tolyl-methanone as a precursor for more complex organic molecules can be inferred from the known reactivity of the indole (B1671886) nucleus and the ketone functional group. The indole ring is electron-rich and susceptible to electrophilic substitution, while the carbonyl group can undergo a wide range of nucleophilic additions and condensation reactions.

Building Block for Heterocyclic Scaffolds

In theory, this compound could serve as a foundational molecule for the construction of various heterocyclic scaffolds. The presence of the N-H group on the indole ring, along with the carbonyl group, provides sites for cyclization reactions. For instance, reactions involving the carbonyl group could lead to the formation of fused heterocyclic systems. However, specific examples of this compound being used as a building block for heterocyclic scaffolds are not documented in the reviewed literature. Research on other indole derivatives, such as the use of 3-cyanoacetylindole in multicomponent reactions to synthesize a variety of heterocyclic compounds, highlights the potential of the indole core in this area of synthesis. researchgate.net

Intermediate in Total Synthesis of Natural Products (excluding those with direct therapeutic claims)

The total synthesis of natural products often involves the use of versatile intermediates that can be elaborated into complex molecular architectures. While indole derivatives are common motifs in natural products, there is no specific mention in the scientific literature of this compound being used as an intermediate in the total synthesis of any natural product. The synthesis of related compounds, such as various 3-acylindoles, has been reported, but their application in total synthesis is not specified for the target compound of this article. rsc.org

Applications in Material Science Research

The field of materials science is increasingly looking towards organic molecules for the development of new materials with tailored electronic and optical properties. The extended π-system of the indole ring in this compound suggests potential utility in this area.

Development of Novel Organic Dyes and Pigments

Organic dyes and pigments often possess conjugated aromatic systems that are responsible for their color. The structure of this compound, containing both indole and tolyl groups, could theoretically absorb light in the UV-visible region. However, there is no research available that explores the properties of this specific compound as a dye or pigment. Studies on other complex indole-containing molecules have shown their potential as fluorescent dyes, but this has not been extended to this compound. nih.gov

Precursors for Organic Electronic Materials

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netfrontiersin.orgsigmaaldrich.com The development of new organic materials with suitable electronic properties is a key area of research. While the indole moiety is a known component in some organic electronic materials, there are no published studies on the synthesis or characterization of this compound for such applications.

Components in Polymeric Materials or Coordination Polymers

The incorporation of functional organic molecules into polymers can lead to materials with novel properties. This compound, with its reactive N-H and carbonyl groups, could potentially be used as a monomer or a functional unit in the synthesis of polymers or coordination polymers. Coordination polymers, in particular, are formed by the self-assembly of metal ions and organic ligands. nih.gov Despite this theoretical potential, no research has been found that describes the use of this compound in the creation of polymeric materials or coordination polymers.

Use as a Chemical Probe in in vitro Studies (excluding biological activity of the compound itself, focus on methodological advancement for probes)

While no specific studies detailing the use of this compound as a chemical probe for methodological advancements have been identified, the 3-aroylindole scaffold possesses features that could be hypothetically exploited for such purposes. The development of novel chemical probes often relies on the strategic incorporation of reporter groups or reactive moieties onto a core structure.

Theoretically, the carbonyl group of a 3-aroylindole could serve as a handle for the attachment of fluorophores, biotin (B1667282) tags, or other reporter molecules. Methodological advancements in this area would focus on developing efficient and selective chemical strategies to modify the 3-aroylindole core without interfering with the desired probing function. Research in this direction could involve the exploration of novel bioorthogonal conjugation reactions that are compatible with the indole nucleus.

Furthermore, the indole ring itself is an inherently fluorescent moiety. Methodological studies could focus on modulating the photophysical properties of the indole scaffold through substitution on the aromatic rings. For instance, the introduction of specific functional groups on the tolyl ring of this compound could potentially lead to the development of new fluorescent probes with tailored excitation and emission spectra, or probes that exhibit changes in their fluorescence in response to specific microenvironments. However, it must be reiterated that such applications for this specific compound remain hypothetical in the absence of direct research.

Future Research Directions and Emerging Opportunities for 1h Indol 3 Yl M Tolyl Methanone

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Selectivity

Traditional synthesis of 3-aroylindoles, including (1H-Indol-3-yl)-m-tolyl-methanone, often relies on Friedel-Crafts acylation. While effective, these methods can suffer from drawbacks such as the use of stoichiometric, moisture-sensitive Lewis acid catalysts (e.g., AlCl₃) and chlorinated solvents, which generate significant waste. Future research should focus on developing greener, more atom-economical, and highly selective synthetic routes.

Table 1: Comparison of Traditional vs. Proposed Synthetic Pathways

Feature Traditional Friedel-Crafts Acylation Proposed Green Synthetic Pathway
Catalyst Stoichiometric AlCl₃ or FeCl₃ Catalytic solid acid, recyclable Lewis acid, or organocatalyst. rsc.org
Solvent Chlorinated solvents (e.g., DCM, DCE) Greener solvents (e.g., water, acetonitrile) or solvent-free conditions. rsc.orgnih.gov
Atom Economy Lower, due to stoichiometric catalyst and byproducts. Higher, due to catalytic nature and reduced waste. rsc.org
Selectivity May require protecting groups for the indole (B1671886) nitrogen. Potentially higher regioselectivity, minimizing side reactions. rsc.orgcolab.ws

| Workup | Aqueous quench and extraction, generating significant waste. | Simpler filtration or direct isolation, reducing waste streams. |

Development of Asymmetric Catalytic Methodologies for Chiral Derivatives

The carbonyl group in this compound is a prochiral center, making it an ideal target for asymmetric reduction to produce chiral (1H-Indol-3-yl)(m-tolyl)methanol. Such chiral alcohols are valuable building blocks in medicinal chemistry. Future research should focus on developing robust catalytic asymmetric methods to access these enantiomerically enriched derivatives. nih.gov

Transition metal-catalyzed asymmetric transfer hydrogenation is a powerful technique. wikipedia.org Catalysts based on ruthenium, rhodium, or iridium, paired with chiral ligands, can facilitate the reduction of aryl ketones with high enantioselectivity using hydrogen donors like isopropanol (B130326) or formic acid. wikipedia.org Another important strategy is the use of oxazaborolidine catalysts (CBS reduction), which are highly effective for the asymmetric borane (B79455) reduction of prochiral ketones. mdpi.com Biocatalysis, employing enzymes like perakine (B201161) reductase or dehydrogenases from plant tissues, offers a green and highly selective alternative for producing chiral aryl alcohols, often with excellent enantiomeric excess. acs.orgresearchgate.net The development of these methods would provide access to a library of chiral indole derivatives for further investigation. organic-chemistry.orgacs.org

Integration into Automated Synthesis Platforms

To accelerate the discovery and optimization of derivatives of this compound, the integration of its synthesis into automated platforms is a significant opportunity. nih.gov Automated synthesizers can perform multi-step reactions, purifications, and analyses with high throughput and reproducibility, minimizing human error. merckmillipore.commendeley.com

By developing standardized reaction protocols for acylation, reduction, and further functionalization, a library of analogues can be rapidly generated. researchgate.netresearchgate.net For instance, an automated platform could start with indole and a cartridge of m-toluoyl chloride for the initial acylation. The resulting ketone could then be automatically subjected to a panel of reductive amination conditions using different amines or asymmetric reduction catalysts to create diverse libraries of compounds. merckmillipore.com This approach allows for the rapid exploration of structure-activity relationships (SAR) and the identification of molecules with desired properties. nih.gov

Table 2: Potential Automated Synthesis Workflow for Analogues

Step Operation Reagents/Cartridges Output
1 Acylation Indole, m-toluoyl chloride, Lewis acid This compound
2 Asymmetric Reduction Product from Step 1, Chiral catalyst library (e.g., Ru-diamine, Oxazaborolidine), Reductant (e.g., Isopropanol) Enantiomerically enriched (R)- and (S)-alcohols
3 Derivatization (Example) Alcohol from Step 2, Carboxylic acid library, Coupling agents Library of chiral ester analogues

| 4 | Purification & Analysis | Automated HPLC/SFC, LC-MS | Purified compounds with analytical data |

Advanced Computational Design of Analogues with Targeted Synthetic Reactivity

Computational chemistry provides powerful tools for designing novel analogues of this compound with specific, predictable properties. Methods like Density Functional Theory (DFT) can be used to model the electronic structure and predict the reactivity of the parent molecule and its hypothetical derivatives.

For example, by computationally screening different substituents on the indole ring or the tolyl group, researchers can predict how these changes would affect the molecule's electronic properties (e.g., HOMO-LUMO gap), which can correlate with its reactivity or potential as a material component. Docking studies can be employed to design analogues with specific biological targets in mind. nih.govnih.gov This in silico design process can prioritize the synthesis of the most promising candidates, saving significant time and resources compared to a purely experimental trial-and-error approach. Such studies could guide the synthesis of analogues with enhanced properties for applications in materials science or as intermediates for more complex targets. acs.org

Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The rigid, conjugated structure of this compound makes it an intriguing building block for novel organic materials. Indole derivatives are known to be components in functional materials, and future research could explore the incorporation of this specific methanone (B1245722) into polymers or macrocycles. preprints.orgijpsjournal.com

The aromatic and heterocyclic rings suggest potential for applications in organic electronics. By synthesizing polymers containing the this compound unit, it may be possible to create materials with interesting photophysical or conductive properties. The ketone linkage provides a point for further chemical modification, allowing for the tuning of these properties. Research in this area would involve collaboration between synthetic organic chemists, polymer chemists, and materials scientists to design, synthesize, and characterize new materials derived from this versatile scaffold. researchgate.net

Q & A

Q. What are the key physicochemical properties of (1H-Indol-3-yl)-m-tolyl-methanone?

Methodological Answer: The compound's physicochemical properties are critical for experimental design. Key parameters include:

  • Molecular formula : C₁₆H₁₃NO (for analogous structures, e.g., 1-(1H-Indol-3-yl)ethanone: C₁₀H₉NO ).
  • Exact mass : 159.0684 g/mol (for 1-(1H-Indol-3-yl)ethanone) .
  • Hydrogen bonding capacity : Typically, indole derivatives have 1–2 hydrogen bond donors (e.g., NH group in indole) and 2–3 acceptors (e.g., ketone oxygen) .
  • LogP (hydrophobicity) : Calculated XlogP values range from 1.1 to 5.4 for structurally similar indole-methanones, depending on substituents .
  • Topological polar surface area (TPSA) : ~30–62 Ų, indicating moderate solubility in polar solvents .

Q. What are the common synthetic routes for this compound?

Methodological Answer: A standard approach involves Friedel-Crafts acylation of indole derivatives. For example:

Acylation with acyl chlorides : React 1H-indole with m-toluoyl chloride in the presence of Lewis acids (e.g., AlCl₃) .

Reductive alkylation : Use LiAlH₄ or NaBH₄ to reduce intermediates, as seen in the synthesis of 1-butyl-3-(1-naphthoyl)indole (16% yield with LiAlH₄) .

Protection/deprotection strategies : For hydroxyl or methoxy substituents, employ protecting groups (e.g., acetyl) during synthesis .

Q. Key Considerations :

  • Yield optimization : Reaction conditions (temperature, catalyst loading) significantly impact yields. For instance, compound 26 in achieved 90% yield via demethylation, while compound 25 yielded 16% due to steric hindrance.
  • Purification : Use column chromatography or recrystallization, validated by HPLC (e.g., >99% purity in ).

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry and substituent effects. For example, indole NH protons resonate at δ 10–12 ppm, while aromatic protons appear at δ 6.5–8.5 ppm .
  • HPLC-MS : Determine purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 299.34 for 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone) .
  • FTIR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and NH stretches (~3400 cm⁻¹) .

Example from Literature :
In , (1-butyl-5-methoxy-1H-indol-3-yl)(naphthalen-1-yl)methanone showed distinct ¹H NMR signals for methoxy (δ 3.85 ppm) and naphthoyl protons (δ 7.4–8.2 ppm).

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of substituted (1H-Indol-3-yl)methanones?

Methodological Answer :

  • Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts acylation. AlCl₃ often outperforms in electron-deficient systems .
  • Solvent effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution, while DMF may stabilize intermediates .
  • Temperature control : Low temperatures (–10°C to 0°C) reduce side reactions in acylation steps .

Case Study :
Compound 28 in achieved 16% yield at 25°C but improved to 40% at 0°C with slower reagent addition.

Q. What strategies address discrepancies in reported biological activities of indole-based methanones?

Methodological Answer :

  • Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, methoxy groups (compound 25 in ) may reduce activity vs. hydroxy groups (compound 26) due to hydrogen bonding differences.
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity .
  • Computational docking : Validate binding modes using software like AutoDock to explain activity variations .

Example :
In , 1-butyl-5-hydroxyindole derivatives showed higher receptor affinity than methoxy analogs, attributed to enhanced hydrogen bonding.

Q. What are the structure-activity relationship considerations for indole-methanone derivatives in drug discovery?

Methodological Answer :

  • Substituent position : 3-position methanones (e.g., 1H-Indol-3-yl derivatives) exhibit stronger binding to cannabinoid receptors vs. 2-position analogs .
  • Alkyl chain length : Longer chains (e.g., pentyl vs. propyl) increase lipophilicity and membrane permeability but may reduce solubility .
  • Electron-withdrawing groups : Nitro or sulfonyl groups (e.g., in ) enhance metabolic stability but may introduce toxicity.

Q. How should researchers handle contradictions in spectral data for indole-methanones?

Methodological Answer :

  • Cross-validate techniques : Use NMR, FTIR, and X-ray crystallography (e.g., ) to resolve ambiguities.
  • Dynamic NMR experiments : Assess rotational barriers in ketone groups causing signal splitting .
  • Referencing databases : Compare with NIST Chemistry WebBook or PubChem for standardized spectra.

Example :
In , X-ray crystallography confirmed the planar structure of a thiophene-indole methanone, resolving NMR signal overlaps.

Q. What are the latest advancements in computational modeling for indole-methanone derivatives?

Methodological Answer :

  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over time to predict binding stability .
  • QSAR models : Correlate substituent parameters (e.g., Hammett σ) with bioactivity .
  • Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic prioritization .

Case Study :
THP-M3T in used MD simulations to optimize its thiazole-pyrrolidinone scaffold for kinase inhibition.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.